Enoxaparin sodium molecular structure and properties
Enoxaparin sodium molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxaparin sodium is a low molecular weight heparin (LMWH) that holds a significant position in the management and prevention of thromboembolic disorders. Derived from the controlled depolymerization of unfractionated heparin (UFH) sourced from porcine intestinal mucosa, enoxaparin sodium exhibits a more predictable pharmacokinetic and pharmacodynamic profile than its parent compound.[1][2] This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, biological activity, and analytical methodologies pertaining to enoxaparin sodium, tailored for professionals in the fields of research, science, and drug development.
Molecular Structure and Physicochemical Properties
Enoxaparin sodium is not a single molecular entity but rather a complex mixture of oligosaccharide chains.[3] The depolymerization process, typically an alkaline beta-eliminative cleavage of the benzyl (B1604629) ester of heparin, results in a heterogeneous mixture of polysaccharide chains of varying lengths.[4] A characteristic structural feature of many of these chains is the presence of a 4-enopyranose uronate structure at the non-reducing end.[4] Furthermore, about 15% to 25% of the chains contain a 1,6-anhydro derivative at the reducing end, a unique structural fingerprint of enoxaparin.[4]
Chemical and Physical Properties
The physicochemical properties of enoxaparin sodium are crucial for its formulation, stability, and in vivo behavior. It typically presents as a white to off-white, hygroscopic powder.[5]
| Property | Value |
| Appearance | White to off-white solid[6] |
| Molecular Formula | Not a discrete structure; often represented as (C26H40N2O36S5)n[1] |
| Average Molecular Weight | 4500 g/mol (typically ranges from 3800 to 5000 Da)[1][3][7] |
| Molecular Weight Distribution | <2000 Da: 12.0% - 20.0% 2000 - 8000 Da: 68.0% - 82.0% >8000 Da: Not more than 18.0%[7] |
| Solubility | Freely soluble in water[5] |
| Melting Point | >191°C (with decomposition)[8] |
| pH (1% solution) | 5.5 - 7.5[5] |
| Specific Absorbance (at 231 nm) | 14.0 to 20.0 (on dried substance)[7] |
| Sodium Content | 11.3% - 13.5%[5] |
| Nitrogen Content | 1.5% - 2.5%[5] |
| Molar Ratio of Sulfate (B86663) to Carboxylate | Not less than 1.8[9] |
Biological Properties and Mechanism of Action
The primary biological activity of enoxaparin sodium is its anticoagulant effect, which is central to its therapeutic applications in preventing and treating thrombosis.
Mechanism of Action
Enoxaparin sodium exerts its anticoagulant effect by potentiating the activity of antithrombin III (ATIII), an endogenous inhibitor of several coagulation factors.[10] The binding of enoxaparin sodium to ATIII induces a conformational change in the latter, accelerating its inhibitory action.[10] Enoxaparin sodium has a higher inhibitory activity against Factor Xa compared to Factor IIa (thrombin).[11] This is because the shorter polysaccharide chains of enoxaparin can bind to ATIII and catalyze the inhibition of Factor Xa, but for potent inhibition of thrombin, a longer heparin chain is required to form a ternary bridge between ATIII and thrombin.
Pharmacokinetic Properties
The pharmacokinetic profile of enoxaparin sodium is characterized by high bioavailability after subcutaneous administration and a longer half-life compared to unfractionated heparin.
| Parameter | Value |
| Bioavailability (SC) | Approximately 100%[12] |
| Time to Peak Plasma Concentration (Tmax) | 3 to 5 hours[11] |
| Elimination Half-life | Approximately 4.5 hours after a single subcutaneous dose, and up to 7 hours with repeated dosing.[10][11] |
| Volume of Distribution (Anti-Xa activity) | Approximately 4.3 L[12] |
| Metabolism | Primarily metabolized in the liver through desulfation and depolymerization into smaller, less active fragments.[11] |
| Excretion | Primarily excreted by the kidneys. Approximately 10% of the active fragments and 40% of the total active and inactive fragments of a dose are excreted in the urine.[11] |
| Anti-Xa to Anti-IIa Activity Ratio | Approximately 3.3 to 5.3[13] |
| Peak Anti-Xa Activity (40 mg SC dose) | 0.38 IU/mL[11] |
| Peak Anti-Xa Activity (1 mg/kg SC every 12h) | 1.1 IU/mL at steady state[11] |
Experimental Protocols
The characterization and quality control of enoxaparin sodium rely on a series of specific analytical methods to ensure its potency, purity, and molecular identity.
Determination of Anti-Factor Xa and Anti-Factor IIa Activity
These chromogenic assays are fundamental for determining the anticoagulant potency of enoxaparin sodium.
Principle: The assay measures the ability of the enoxaparin-ATIII complex to inhibit a known amount of Factor Xa or Factor IIa. The residual, uninhibited factor then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the enoxaparin activity in the sample.
Methodology (Anti-Factor Xa Activity):
-
Preparation of Solutions: Prepare dilutions of the enoxaparin sodium reference standard and the test sample in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Prepare solutions of Antithrombin III, Factor Xa, and the chromogenic substrate (e.g., S-2765).
-
Incubation: In a microplate well or cuvette, add the sample or standard solution, followed by the Antithrombin III solution. Incubate for a defined period (e.g., 1 minute at 37°C) to allow for the formation of the enoxaparin-ATIII complex.
-
Addition of Factor Xa: Add a known amount of Factor Xa solution and incubate for a precise time (e.g., 1 minute at 37°C) to allow for its inhibition by the enoxaparin-ATIII complex.
-
Addition of Chromogenic Substrate: Add the chromogenic substrate solution and incubate for a specific duration (e.g., 4 minutes at 37°C).
-
Stopping the Reaction: Stop the enzymatic reaction by adding an acid solution (e.g., 30% acetic acid).
-
Measurement: Measure the absorbance of the solution at 405 nm.
-
Calculation: The potency of the test sample is calculated by comparing its absorbance to the standard curve generated from the reference standard dilutions.
The protocol for Anti-Factor IIa activity is analogous, with Factor IIa (thrombin) and a suitable chromogenic substrate for thrombin being used instead of Factor Xa and its specific substrate.[14]
Molecular Weight Determination by Size Exclusion Chromatography (SEC)
SEC is employed to determine the average molecular weight and the distribution of oligosaccharide chains in enoxaparin sodium.
Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules elute earlier from the column, while smaller molecules have a longer retention time. A calibration curve is generated using a set of well-characterized molecular weight standards.
Methodology:
-
System Preparation: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., TSKgel G2000 SWxl and G3000 SWxl in series) and a refractive index (RI) detector.[9] The mobile phase is typically a salt solution (e.g., 0.5 M lithium nitrate).[9]
-
Calibration: Inject a series of enoxaparin sodium molecular weight calibrants (e.g., USP Enoxaparin Sodium Molecular Weight Calibrant A and B) to generate a calibration curve of log(Molecular Weight) versus retention time.[9]
-
Sample Analysis: Dissolve the enoxaparin sodium test sample in the mobile phase and inject it into the SEC system.
-
Data Analysis: The chromatogram of the test sample is recorded. Using the calibration curve, the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the percentage of chains within different molecular weight ranges are calculated using appropriate GPC software.[14]
Structure-Activity Relationship
The anticoagulant activity of enoxaparin sodium is intrinsically linked to its molecular structure, particularly the length of the oligosaccharide chains and the presence of a specific pentasaccharide sequence that binds to ATIII.
-
Pentasaccharide Sequence: A specific pentasaccharide sequence within the heparin chain is essential for high-affinity binding to ATIII. Only the oligosaccharide chains containing this sequence exhibit significant anticoagulant activity.
-
Chain Length: While all chains containing the pentasaccharide sequence can catalyze the inhibition of Factor Xa, a minimum chain length of 18 saccharide units is required to form the ternary complex with ATIII and thrombin, leading to potent Factor IIa inhibition. The lower average molecular weight of enoxaparin results in a higher anti-Xa to anti-IIa activity ratio.
-
Degree of Sulfation: The density and location of sulfate groups are critical for the interaction with ATIII and other proteins, influencing the overall anticoagulant effect.
Conclusion
Enoxaparin sodium is a complex biologic drug whose therapeutic efficacy is a direct consequence of its unique structural and physicochemical properties. A thorough understanding of its molecular characteristics, mechanism of action, and the analytical methods for its characterization is paramount for researchers, scientists, and professionals involved in its development, manufacturing, and clinical application. The stringent control of its molecular weight distribution and biological activity ensures the consistent safety and efficacy of this life-saving anticoagulant.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacodynamic and pharmacokinetic properties of enoxaparin : implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.cn [molnova.cn]
- 4. uspbpep.com [uspbpep.com]
- 5. Enoxaparin | PDF [scribd.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Enoxaparin sodium CAS#: 679809-58-6 [m.chemicalbook.com]
- 9. drugfuture.com [drugfuture.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Enoxaparin Sodium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. uspnf.com [uspnf.com]
- 14. uspnf.com [uspnf.com]
